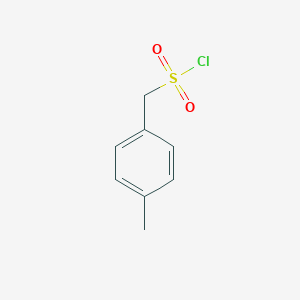

4-Methylbenzylsulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALKUHLLMWYIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383293 | |

| Record name | (4-Methylphenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51419-59-1 | |

| Record name | (4-Methylphenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylphenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzylsulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Methylbenzylsulfonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes detailed experimental protocols, tabulated physical and chemical data, and visual diagrams of key chemical processes to facilitate a thorough understanding of this important chemical reagent.

Chemical Properties

This compound, also known as p-tolylmethanesulfonyl chloride, is a solid organic compound that serves as a key intermediate in the synthesis of various organic molecules, particularly sulfonamides.[1][2] Its reactivity is primarily dictated by the sulfonyl chloride functional group, which is a potent electrophile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂S | |

| Molecular Weight | 204.67 g/mol | |

| CAS Number | 51419-59-1 | |

| Appearance | Solid | |

| Melting Point | 76-80 °C | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in many organic solvents. |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the tolyl group, a singlet for the benzylic methylene protons, and a singlet for the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 4-methylbenzenesulfonyl chloride, shows characteristic strong absorption bands for the S=O stretching vibrations of the sulfonyl chloride group.[3]

Mass Spectrometry: The mass spectrum of 4-methylbenzenesulfonyl chloride, an isomer, is available and provides information on its fragmentation pattern under electron ionization.[3]

Synthesis of this compound

This compound can be synthesized from 4-methylbenzyl chloride through a two-step process involving the formation of a sulfinate salt followed by chlorination.

Experimental Protocol: Synthesis from 4-Methylbenzyl Chloride

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides.

Materials:

-

4-Methylbenzyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Cyanogen chloride (ClCN) or an alternative chlorinating agent

-

Water

-

Benzene or other suitable organic solvent

-

Anhydrous calcium chloride (CaCl₂)

-

Standard laboratory glassware

-

Stirring apparatus

-

Heating and cooling apparatus

Procedure:

-

Formation of Sodium 4-Methylbenzylsulfinate:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium sulfite and sodium bicarbonate in water.

-

Slowly add 4-methylbenzyl chloride to the stirred solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Stir the mixture for several hours until the reaction is complete, as monitored by a suitable method (e.g., TLC). This will result in a solution of sodium 4-methylbenzylsulfinate.[4]

-

-

Conversion to this compound:

-

Cool the solution of the sulfinate salt in an ice bath.

-

Carefully add the chlorinating agent (e.g., cyanogen chloride) portion-wise while maintaining a low temperature.[4]

-

After the addition is complete, continue stirring for a short period. The product, this compound, will separate as an oil or solid.

-

-

Work-up and Purification:

-

Extract the product into an organic solvent such as benzene.

-

Wash the organic layer with water and then dry it over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or recrystallization.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the 4-methylbenzylsulfonyl (or p-toluenesulfonylmethyl) group. Its most common application is in the preparation of sulfonamides through reaction with primary or secondary amines.[1]

Reaction with Amines: Sulfonamide Formation

The reaction of this compound with an amine is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-Phenyl-4-methylbenzenemethanesulfonamide

This protocol describes the reaction of this compound with aniline as a representative example.

Materials:

-

This compound

-

Aniline

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 eq) and the base (e.g., pyridine, 1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound (1.05 eq) in anhydrous DCM in a separate flask.

-

Add the sulfonyl chloride solution dropwise to the cooled aniline solution over a period of 15-30 minutes.

-

-

Reaction and Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure.

-

The resulting crude N-phenyl-4-methylbenzenemethanesulfonamide can be purified by recrystallization or column chromatography.

-

Reaction Workflow Diagram

Caption: Workflow for the synthesis of a sulfonamide from this compound.

Safety Information

This compound is a corrosive and hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides. This guide has provided a detailed overview of its chemical properties, synthesis, and a key reaction, complete with experimental protocols and visual workflows. A thorough understanding of its characteristics and safe handling procedures is essential for its effective use in research and development.

References

An In-depth Technical Guide to 4-Methylbenzylsulfonyl chloride

Introduction

4-Methylbenzylsulfonyl chloride, also known as (4-methylphenyl)methanesulfonyl chloride or p-tolylmethanesulfonyl chloride, is a chemical compound with the molecular formula C₈H₉ClO₂S.[1] It serves as a key reagent in organic synthesis, primarily for the introduction of the 4-methylbenzylsulfonyl (or p-tolylmethylsulfonyl) group into molecules. This functional group is valuable in the development of various biologically active compounds. In the pharmaceutical and agrochemical industries, it is utilized in the synthesis of sulfonamides and other derivatives, where its inclusion can enhance the solubility, stability, and biological efficacy of the target molecules. Sulfonyl chlorides, in general, are widely used building blocks in medicinal chemistry due to their reactivity with amines to form complex sulfonamides.[2]

The structural formula for this compound is provided below: Chemical Structure:

Synonyms: (4-Methylphenyl)methanesulfonyl chloride, 4-Methylbenzenemethanesulfonyl chloride, p-Methyl-α-toluenesulfonyl chloride, p-Tolylmethanesulfonyl chloride.

Quantitative Data

This section summarizes the key quantitative data for this compound, including its physicochemical properties and safety information.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 51419-59-1 | |

| Molecular Formula | C₈H₉ClO₂S | [1] |

| Molecular Weight | 204.67 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 76-80 °C | |

| Storage Temperature | 2-8°C | |

| SMILES String | Cc1ccc(CS(Cl)(=O)=O)cc1 | |

| InChI | 1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3 | |

| InChI Key | JALKUHLLMWYIAT-UHFFFAOYSA-N |

Table 2: Safety and Hazard Information

| Hazard Classification | GHS Codes | Precautionary Statements | Reference |

| Acute Toxicity, Oral (Category 4) | H302 (Harmful if swallowed) | P301 + P312 | [3] |

| Skin Corrosion/Irritation (Category 1B) | H314 (Causes severe skin burns and eye damage) | P260, P280, P303 + P361 + P353, P305 + P351 + P338 | [3][4] |

| Signal Word | Danger | [3] | |

| Storage Class | 8A (Combustible corrosive hazardous materials) | P405 (Store locked up) | [3][4] |

| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Type P3 (EN 143) respirator cartridges | [3] |

Note: This compound is moisture-sensitive and causes severe skin burns and eye damage. It should be handled in a chemical fume hood using appropriate personal protective equipment.

Spectral Data Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group (SO₂) at approximately 1370-1410 cm⁻¹ (asymmetric stretching) and 1166-1204 cm⁻¹ (symmetric stretching). Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display distinct signals corresponding to the different types of protons: a singlet for the methyl (CH₃) protons around 2.3-2.4 ppm, a singlet for the methylene (CH₂) protons adjacent to the sulfonyl group (expected to be significantly downfield, likely > 4.5 ppm), and a set of signals in the aromatic region (typically 7.0-8.0 ppm) for the four protons on the benzene ring, likely appearing as two doublets (an AA'BB' system).

-

¹³C NMR: The carbon NMR spectrum would show a signal for the methyl carbon around 21 ppm, a signal for the methylene carbon, and four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), in addition to the carbon bearing the sulfonyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at about one-third the intensity of the M peak) would be expected. Fragmentation would likely involve the loss of Cl, SO₂, and cleavage of the benzyl group.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound proceeds via a two-step process starting from the corresponding 4-methylbenzyl halide.[1] The protocol involves the formation of an S-alkyl isothiourea salt followed by oxidative chlorination.

Step 1: Formation of S-(4-methylbenzyl)isothiourea salt

-

In a round-bottomed flask, combine 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide) (5 mmol) and thiourea (0.381 g, 5 mmol).

-

Add ethanol (5 mL) to the flask.

-

Heat the mixture at reflux for 1 hour.

-

After the reaction is complete, remove the ethanol under reduced pressure (e.g., using a rotary evaporator).

-

Wash the resulting solid residue with diethyl ether (3 x 5 mL) to remove any unreacted starting material.

-

The product, the S-alkyl isothiourea salt, is obtained as a white solid in nearly quantitative yield and can be used in the next step without further purification.[1]

Step 2: Oxidative Chlorination to this compound

-

Transfer the S-alkyl isothiourea salt from the previous step to a three-necked round-bottomed flask equipped with a thermometer and a dropping funnel.

-

Place the flask in an ice-water bath to maintain a low temperature.

-

Add water (0.45 mL) and acetonitrile (10 mL) to the flask.[1]

-

Prepare a solution of tert-butyl hypochlorite (2.86 mL) in acetonitrile (5 mL).

-

Slowly add the tert-butyl hypochlorite solution dropwise to the reaction mixture while stirring vigorously. Carefully monitor the thermometer to ensure the internal reaction temperature is maintained between 0-20°C.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[1]

-

Remove the solvent under vacuum.

-

Add diethyl ether (15 mL) to the residue to dissolve the product.

-

Wash the organic phase with water (2 x 10 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to yield high-purity this compound.[1]

-

For further purification, the product can be recrystallized from a mixed solvent system of petroleum ether and ethyl acetate.[1]

Visualizations

Diagram 1: Synthesis Pathway of this compound

The following diagram illustrates the two-step synthesis of this compound from 4-methylbenzyl halide.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Methylbenzylsulfonyl Chloride (CAS number 51419-59-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylsulfonyl chloride, with the CAS number 51419-59-1, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the 4-methylbenzylsulfonyl moiety.[1] This functional group is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the generation of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₉ClO₂S and a molecular weight of 204.67 g/mol . It is important to handle this compound with appropriate safety precautions, as it is classified as a corrosive substance that can cause burns and is harmful if swallowed.[2] For long-term storage, it is recommended to keep it refrigerated at 2-8°C.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51419-59-1 | |

| Molecular Formula | C₈H₉ClO₂S | |

| Molecular Weight | 204.67 g/mol | |

| Physical Form | Solid | |

| Melting Point | 76-80 °C | |

| Storage Temperature | 2-8°C | |

| Synonyms | (4-Methylphenyl)methanesulfonyl chloride, p-Methyl-α-toluenesulfonyl chloride, p-Tolylmethanesulfonyl chloride |

Spectroscopic Data:

Table 2: Spectroscopic Data for 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, CAS 98-59-9)

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| Mass Spectrum (EI) | m/z 190 (M+), 155, 91, 65 | [3] |

| Infrared (IR) Spectrum | Strong bands characteristic of sulfonyl chlorides | [4] |

| ¹H NMR Spectrum | Data not available | |

| ¹³C NMR Spectrum | Data not available |

Synthesis and Reactions

Synthesis of this compound

A general method for the synthesis of sulfonyl chlorides involves the reaction of a corresponding sulfonic acid or its salt with a chlorinating agent. A plausible synthetic route to this compound starts from 4-methylbenzyl chloride.

Experimental Protocol: General Synthesis of a Sulfonyl Chloride from an Alkyl Halide

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Thiourea Reaction: An alkyl halide (e.g., 4-methylbenzyl chloride) is reacted with thiourea in ethanol at reflux for one hour. After the reaction, the solvent is removed under vacuum, and the resulting S-alkyl isothiourea salt is washed with ether.[5]

-

Oxidative Chlorination: The S-alkyl isothiourea salt is suspended in a mixture of water and acetonitrile and cooled in an ice bath. A solution of an oxidizing and chlorinating agent, such as tert-butyl hypochlorite in acetonitrile, is added dropwise while maintaining the temperature between 0-20°C. The reaction is stirred for an additional 30 minutes after the addition is complete.[5]

-

Work-up and Purification: The solvent is removed under vacuum. The residue is dissolved in ether, and the organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the sulfonyl chloride.[5]

Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of a Sulfonamide

-

Reaction Setup: To a solution of an amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), a base such as pyridine (1.1 equivalents) is added at 0°C.

-

Addition of Sulfonyl Chloride: A solution of this compound (1.05 equivalents) in the same solvent is added dropwise to the cooled amine solution.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then acidified with dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by recrystallization or chromatography.

Applications in Drug Development and Research

The 4-methylbenzylsulfonyl moiety, introduced via this compound, is a key structural feature in various compounds with therapeutic potential. Sulfonamides, in general, are a well-established class of drugs with a broad range of biological activities.

Antibacterial Agents

A primary application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As mammals obtain folic acid from their diet, this pathway is an excellent target for selective toxicity against bacteria.

Signaling Pathway: Bacterial Folic Acid Synthesis

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer Agents

Derivatives of sulfonamides have been investigated for their potential as anticancer agents. The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation and survival, such as carbonic anhydrases or protein kinases. For instance, some sulfonamides have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

Caption: Potential inhibition points of sulfonamide derivatives in the PI3K/AKT/mTOR pathway.

Experimental Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

Experimental Workflow: Synthesis and Evaluation of 4-Methylbenzylsulfonamides

Caption: A typical workflow for the discovery of drugs based on this compound.

Conclusion

This compound is a valuable building block for the synthesis of a wide array of sulfonamide derivatives. Its utility in medicinal chemistry is well-established, with resulting compounds showing promise as antibacterial and anticancer agents. Further exploration of the chemical space accessible from this reagent, guided by rational drug design and robust biological screening, holds the potential for the discovery of novel and effective therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this compound in their scientific endeavors.

References

- 1. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 4. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 5. 4-methyl-N-octylbenzenesulfonamide | 1150-31-8 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to 4-Methylbenzylsulfonyl Chloride for Researchers and Drug Development Professionals

An in-depth examination of the molecular properties, synthesis, and applications of 4-Methylbenzylsulfonyl chloride, a key reagent in modern medicinal chemistry.

Introduction

This compound, also known by its synonyms (4-methylphenyl)methanesulfonyl chloride and p-tolylmethanesulfonyl chloride, is a versatile sulfonylating agent with significant applications in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its molecular structure, featuring a reactive sulfonyl chloride group attached to a p-tolyl moiety via a methylene bridge, allows for the facile introduction of the 4-methylbenzylsulfonyl group into a wide range of molecules. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of sulfonamides, a critical functional group in many therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid at room temperature and is sensitive to moisture.[3] Proper storage under inert atmosphere and refrigerated conditions is recommended to maintain its quality.[4]

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂S | [3][5][6] |

| Molecular Weight | 204.67 g/mol | [3][5][6] |

| CAS Number | 51419-59-1 | [3][5][6] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 76-80 °C | [7] |

| Assay | ≥96.0% (HPLC) | [4] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic data for this compound is consistent with its chemical structure. While specific spectra are proprietary, major suppliers confirm that the ¹H-NMR and Infrared spectra conform to the expected patterns for this compound.[4]

Synthesis of this compound

A general and effective method for the synthesis of this compound proceeds via a two-step process starting from an appropriate alkyl halide.

Experimental Protocol:

Step 1: Formation of the S-alkyl isothiourea salt

-

An alkyl halide or sulfate (5 mmol) is heated at reflux with thiourea (0.381 g, 5 mmol) in 5 mL of ethanol for 1 hour.

-

Upon completion of the reaction, the solvent is removed under vacuum.

-

The resulting residue is washed with ether (3 x 5 mL) to yield the corresponding S-alkyl isothiourea salt as a white solid in near quantitative yield.

Step 2: Oxidative Chlorination

-

The S-alkyl isothiourea salt is transferred to a three-necked round-bottomed flask equipped with a thermometer and a dropping funnel and placed in an ice bath.

-

Water (0.45 mL) and acetonitrile (10 mL) are added to the flask.

-

A solution of tert-butyl hypochlorite (2.86 mL) in acetonitrile (5 mL) is added dropwise to the mixture under vigorous stirring, maintaining the reaction temperature between 0-20°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The solvent is removed under vacuum, and the residue is dissolved in ether (15 mL).

-

The organic phase is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate.

-

The solvent is concentrated under vacuum to afford high-purity this compound.[8] Further purification can be achieved by recrystallization from a petroleum ether-ethyl acetate mixed solvent.

Applications in Organic Synthesis: The Gateway to Sulfonamides

The primary application of this compound in drug discovery and development lies in its role as a precursor to sulfonamides.[1][2] The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. The reaction of this compound with primary or secondary amines provides a straightforward and efficient route to complex sulfonamides.

General Workflow for Sulfonamide Synthesis

The synthesis of sulfonamides from this compound and an amine follows a well-established nucleophilic substitution pathway. The general workflow is depicted in the following diagram:

Experimental Protocol: Synthesis of N-(4-Methylbenzyl)-4-methylbenzenesulfonamide

This protocol describes the synthesis of a representative sulfonamide utilizing a procedure analogous to the reaction of 4-methylbenzylamine with the isomeric p-toluenesulfonyl chloride.

Materials:

-

4-Methylbenzylamine

-

This compound

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

5 M Hydrochloric acid (HCl)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirring mixture of 4-methylbenzylamine (0.75 mL, 5.90 mmol) and pyridine (0.48 mL, 5.90 mmol) in 10 mL of degassed dichloromethane under a nitrogen atmosphere, add this compound (1.00 g, 5.25 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

-

Separate the organic phase and wash it with water.

-

Combine the aqueous layers and back-extract with dichloromethane (10 mL).

-

Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4-methylbenzyl)-4-methylbenzenesulfonamide.[9]

Further Applications

Beyond the synthesis of simple sulfonamides, this compound is a valuable reagent for the preparation of more complex heterocyclic structures. It has been reported as a useful reactant for the synthesis of (R)-1-alkyl-substituted tetrahydro-β-carbolines, a class of compounds with significant biological activities.[3]

Safety Information

This compound is a corrosive and hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent.[7] All manipulations should be carried out in a well-ventilated fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]

Conclusion

This compound is a key building block for medicinal chemists and researchers in drug development. Its ability to readily form sulfonamides makes it an indispensable tool for accessing a vast chemical space of biologically active molecules. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this important reagent in the laboratory.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 51419-59-1 this compound AKSci Q493 [aksci.com]

- 4. 454840010 [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. CAS RN 51419-59-1 | Fisher Scientific [fishersci.com]

- 7. This compound 96 51419-59-1 [sigmaaldrich.com]

- 8. This compound | 51419-59-1 [chemicalbook.com]

- 9. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methylbenzylsulfonyl Chloride from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-methylbenzylsulfonyl chloride, a key intermediate in various chemical and pharmaceutical applications, starting from the readily available precursor, p-xylene. This document details the core chemical transformations, experimental methodologies, and quantitative data to support laboratory and process development activities.

Introduction

This compound, also known as p-tolylmethanesulfonyl chloride, is a valuable chemical intermediate utilized in the synthesis of a range of organic compounds, including pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a benzyl moiety, allows for diverse chemical modifications. The synthesis of this compound from p-xylene is a process of significant interest due to the low cost and high availability of the starting material. This guide will explore the predominant synthetic pathways, focusing on the sulfonation of p-xylene followed by chlorination, as well as the direct chlorosulfonation route.

Primary Synthetic Pathway: Sulfonation Followed by Chlorination

The most established and widely practiced method for the synthesis of this compound from p-xylene is a two-step process. The first step involves the electrophilic aromatic substitution of p-xylene to introduce a sulfonic acid group, yielding p-xylene-2-sulfonic acid. The subsequent step converts the sulfonic acid to the desired sulfonyl chloride.

Caption: Two-step synthesis of this compound from p-xylene.

Step 1: Sulfonation of p-Xylene

The introduction of a sulfonic acid group onto the p-xylene ring is typically achieved through reaction with a strong sulfonating agent. Concentrated sulfuric acid is a common and cost-effective choice. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is sulfur trioxide (SO₃) or a related species generated in situ.

Experimental Protocol: Sulfonation of p-Xylene with Concentrated Sulfuric Acid

A student-level preparation provides a foundational protocol for this reaction.[1]

-

Materials:

-

p-Xylene (95% purity)

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a dry 200-mL round-bottomed flask, place 12 mL of p-xylene.

-

With swirling agitation, add 14 mL of concentrated sulfuric acid.

-

Continue to agitate the mixture with a circular motion and gently heat it over a low flame. The temperature should be kept moderate and not exceed the boiling point of p-xylene (137°C). A thermometer is not strictly necessary for this preparation.

-

After 20 to 30 minutes, the reaction is typically complete, indicated by the mixture becoming clear upon cooling.

-

Cool the flask to room temperature and add 10 mL of water, again with agitation. The mixture will warm due to the heat of dilution of the excess acid.

-

While still warm, pour the product into a small beaker to cool and crystallize, yielding p-xylene-2-sulfonic acid.

-

Quantitative Data: Sulfonation of p-Xylene

| Parameter | Value | Reference |

| p-Xylene Volume | 12 mL | [1] |

| Sulfuric Acid Volume | 14 mL | [1] |

| Reaction Time | 20 - 30 minutes | [1] |

| Reaction Temperature | Moderate, below 137°C | [1] |

| Yield | Not explicitly stated |

Note: For a more controlled industrial or research setting, monitoring the reaction by techniques such as HPLC or NMR is recommended to ensure complete conversion and to minimize side product formation. The rate of sulfonation is dependent on the concentration of sulfuric acid, with pseudo-first-order rate constants being determined in aqueous sulfuric acid ranging from 72% to 89% H₂SO₄.[2][3]

Step 2: Chlorination of p-Xylene-2-sulfonic Acid

The conversion of the sulfonic acid intermediate to the sulfonyl chloride can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₃H) are commonly employed for this transformation.

Experimental Protocol: Chlorination with Thionyl Chloride (General Procedure)

-

Materials:

-

p-Xylene-2-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

An inert solvent (e.g., dichloromethane, chloroform)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolved HCl and SO₂), suspend the p-xylene-2-sulfonic acid in an inert solvent.

-

Add a stoichiometric excess of thionyl chloride (typically 1.5 to 2.0 equivalents).

-

If desired, add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain it at this temperature until the evolution of gas ceases, indicating the completion of the reaction.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can then be purified by distillation under reduced pressure or by recrystallization.

-

Experimental Protocol: Chlorination with Chlorosulfonic Acid (Analogous Procedure)

The synthesis of the related p-toluenesulfonyl chloride from p-toluenesulfonic acid using chlorosulfonic acid provides a relevant experimental framework.

-

Materials:

-

p-Xylene-2-sulfonic acid

-

Chlorosulfonic acid (ClSO₃H)

-

An inert solvent (e.g., chloroform)

-

-

Procedure:

-

Dissolve the p-xylene-2-sulfonic acid in an inert solvent such as chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.

-

At a controlled temperature (e.g., 0-40°C), slowly add chlorosulfonic acid dropwise to the solution.

-

After the addition is complete, continue to stir the mixture at a constant temperature for a period of 1.5 to 4 hours.

-

Upon completion of the reaction, carefully quench the excess chlorosulfonic acid by adding water.

-

Separate the organic layer, wash it with water to remove any remaining acid, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by distillation to obtain the crude this compound, which can be further purified.

-

Quantitative Data: Chlorination of p-Xylene-2-sulfonic Acid (Estimated)

| Parameter | Value | Reference |

| Chlorinating Agent | Thionyl Chloride or Chlorosulfonic Acid | [4] |

| Stoichiometry | 1.5 - 2.0 equivalents | [4] |

| Reaction Temperature | Reflux (Thionyl Chloride) / 0-40°C (Chlorosulfonic Acid) | |

| Reaction Time | Varies (monitor by TLC/GC) | |

| Yield | >85% (typical for this type of reaction) |

Alternative Synthetic Pathway: Direct Chlorosulfonation of p-Xylene

An alternative, more direct route to this compound is the direct chlorosulfonation of p-xylene. This one-step process utilizes a reagent that can both sulfonate and chlorinate the aromatic ring. Chlorosulfonic acid is the reagent of choice for this transformation. This method is analogous to the industrial production of p-toluenesulfonyl chloride from toluene.[5][6]

Caption: Direct synthesis of this compound from p-xylene.

Experimental Protocol: Direct Chlorosulfonation of p-Xylene (General Procedure)

A specific protocol for the direct chlorosulfonation of p-xylene is not explicitly detailed in the provided search results. However, based on the general knowledge of chlorosulfonation reactions and the synthesis of analogous compounds, the following procedure can be proposed:

-

Materials:

-

p-Xylene

-

Chlorosulfonic acid (ClSO₃H)

-

An inert solvent (optional, e.g., dichloromethane)

-

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place p-xylene, optionally dissolved in an inert solvent.

-

Cool the reaction vessel in an ice bath to maintain a low temperature (e.g., 0-5°C).

-

Slowly add an excess of chlorosulfonic acid dropwise to the stirred solution of p-xylene. The reaction is highly exothermic and generates a large amount of hydrogen chloride gas, so careful temperature control and efficient gas scrubbing are essential.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified period. The reaction progress should be monitored (e.g., by GC or TLC) to determine the optimal reaction time.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the crude sulfonyl chloride.

-

The solid product is then collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., a mixture of benzene and petroleum ether for the analogous p-toluenesulfonyl chloride).[4]

-

Quantitative Data: Direct Chlorosulfonation of p-Xylene (Estimated)

| Parameter | Value | Reference |

| Chlorosulfonating Agent | Chlorosulfonic Acid | |

| Stoichiometry | Excess (typically 2-5 equivalents) | |

| Reaction Temperature | 0 - 10°C | |

| Reaction Time | Varies (monitor by TLC/GC) | |

| Yield | Moderate to high (isomer formation is possible) |

Purification and Characterization

Purification:

The crude this compound obtained from either synthetic route may contain impurities such as the starting materials, isomeric sulfonyl chlorides, and the corresponding sulfonic acid. Common purification techniques include:

-

Recrystallization: This is an effective method for obtaining high-purity solid sulfonyl chlorides. A suitable solvent system must be chosen in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.

-

Vacuum Distillation: For liquid sulfonyl chlorides or those with a low melting point, vacuum distillation can be used for purification. This method separates components based on their boiling points at reduced pressure, which helps to prevent decomposition of the thermally sensitive sulfonyl chloride.

Characterization:

The identity and purity of the synthesized this compound and the intermediate p-xylene-2-sulfonic acid can be confirmed using a variety of spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Spectroscopic Data |

| p-Xylene-2-sulfonic acid | C₈H₁₀O₃S | 186.23 | 86 | - | 1H NMR, 13C NMR, IR, MS[7][8][9][10][11][12] |

| This compound | C₈H₉ClO₂S | 204.67 | 76-80 | 145-146 @ 15 mmHg | 1H NMR, 13C NMR, IR, MS[5][6][13][14][15][16] |

Safety Considerations

The synthesis of this compound involves the use of corrosive and hazardous reagents. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

p-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.

-

Chlorosulfonic Acid: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive gases.

-

Thionyl Chloride: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water to produce toxic gases.

-

This compound: Corrosive. Causes severe skin burns and eye damage. Lachrymator.

Conclusion

The synthesis of this compound from p-xylene is a well-established process with two primary viable routes. The two-step method, involving sulfonation followed by chlorination, offers good control over the reaction and generally provides high yields of the desired product. The direct chlorosulfonation of p-xylene presents a more atom-economical, one-step alternative, though it may require more careful control of reaction conditions to minimize the formation of isomeric byproducts. The choice of synthetic route will depend on factors such as the desired scale of production, available equipment, and purity requirements. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. labproinc.com [labproinc.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 6. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 7. 2,5-Dimethylbenzenesulfonic acid | C8H10O3S | CID 11868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. krc.cecri.res.in [krc.cecri.res.in]

- 11. researchgate.net [researchgate.net]

- 12. p-Xylene-2-sulfonic Acid | 609-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 14. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 15. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to (4-Methylphenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, is a key reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility lies in its ability to introduce the (4-methylphenyl)methanesulfonyl group into various molecules, a common structural motif in a range of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the preparation of sulfonamides.

Chemical Identity and Properties

The compound is systematically named (4-Methylphenyl)methanesulfonyl chloride according to IUPAC nomenclature.[1] It is also commonly known by several synonyms.

| Identifier | Value |

| IUPAC Name | (4-Methylphenyl)methanesulfonyl chloride[1] |

| CAS Number | 51419-59-1[1][2] |

| Molecular Formula | C₈H₉ClO₂S[1][2] |

| Synonyms | 4-Methylbenzylsulfonyl chloride[3], p-Tolylmethanesulfonyl chloride[1], 4-Methylbenzenemethanesulfonyl chloride[1] |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 204.67 g/mol | [3] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 76-80 °C | Sigma-Aldrich |

| Storage Temperature | 2-8 °C | [2] |

Synthesis

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of (4-Methylphenyl)methanesulfonyl chloride.

Experimental Protocol (Adapted from General Procedures for Sulfonyl Chloride Synthesis):

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Sodium (4-methylphenyl)methanesulfonate

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium (4-methylphenyl)methanesulfonate in an anhydrous solvent, slowly add the chlorinating agent (e.g., thionyl chloride) at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

-

The reaction is carefully quenched by pouring it onto ice-water.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude (4-Methylphenyl)methanesulfonyl chloride can be further purified by recrystallization from an appropriate solvent system.

Chemical Reactivity and Applications

(4-Methylphenyl)methanesulfonyl chloride is a reactive electrophile, with the sulfonyl chloride moiety being an excellent leaving group. Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines.

Reaction with Amines (Sulfonamide Formation):

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Caption: General reaction scheme for the formation of sulfonamides.

Experimental Protocol (General Procedure for N-Sulfonylation):

Materials:

-

(4-Methylphenyl)methanesulfonyl chloride

-

Primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the amine and the base (1.2-1.5 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (4-Methylphenyl)methanesulfonyl chloride (1.0-1.1 equivalents) in the anhydrous solvent to the cooled amine solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an appropriate time (monitored by TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Data

Analogous Spectroscopic Data:

-

¹H NMR of Methanesulfonyl chloride (CDCl₃): δ 3.43 (s, 3H). This provides an expected chemical shift for the methyl group attached to the sulfonyl chloride. For (4-Methylphenyl)methanesulfonyl chloride, one would expect signals for the methyl group on the phenyl ring, the methylene group, and the aromatic protons.

-

¹³C NMR of Methanesulfonyl chloride: The methyl carbon typically appears around 45-55 ppm.

-

IR Spectra: Sulfonyl chlorides exhibit characteristic strong absorption bands for the S=O stretching vibrations, typically in the regions of 1370-1340 cm⁻¹ (asymmetric) and 1185-1160 cm⁻¹ (symmetric).

Note: The absence of readily available, verified spectroscopic data for (4-Methylphenyl)methanesulfonyl chloride necessitates that researchers acquiring or synthesizing this compound perform their own analytical characterization to confirm its identity and purity.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.

-

Hazard Statements: Assumed to be corrosive and an irritant. May cause burns upon contact with skin and eyes. Harmful if swallowed or inhaled.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

Researchers should always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Conclusion

(4-Methylphenyl)methanesulfonyl chloride is a valuable building block in organic synthesis, offering a straightforward method for the introduction of the (4-methylphenyl)methanesulfonyl moiety. Its primary utility in the formation of sulfonamides makes it a compound of interest for medicinal chemists and drug development professionals. While detailed synthetic and spectroscopic data are not widely published, the general principles of sulfonyl chloride chemistry provide a solid foundation for its synthesis and application. As with any reactive chemical, appropriate safety measures are paramount during its handling and use.

References

Spectroscopic and Synthetic Profile of 4-Methylbenzylsulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Methylbenzylsulfonyl chloride (CAS 51419-59-1). Due to the limited availability of direct spectroscopic data for this compound, this document presents data for its close structural isomer, 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl, CAS 98-59-9), for comparative purposes. This information is intended to serve as a valuable resource for researchers utilizing sulfonyl chlorides in medicinal chemistry and organic synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of sulfonyl chlorides.[1] The following tables summarize the available spectroscopic data for the structural isomer, 4-methylbenzenesulfonyl chloride. These values can be used as an estimation for this compound, though slight variations are expected due to the difference in the position of the sulfonyl chloride group relative to the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Methylbenzenesulfonyl chloride (Isomer)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | d | 2H | Ar-H (ortho to SO₂Cl) |

| 7.41 | d | 2H | Ar-H (meta to SO₂Cl) |

| 2.47 | s | 3H | -CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Methylbenzenesulfonyl chloride (Isomer)

| Chemical Shift (δ) ppm | Assignment |

| 145.7 | Ar-C (ipso to SO₂Cl) |

| 134.8 | Ar-C (ipso to CH₃) |

| 130.1 | Ar-C (meta to SO₂Cl) |

| 127.8 | Ar-C (ortho to SO₂Cl) |

| 21.8 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique for identifying functional groups. The strong absorption bands characteristic of the sulfonyl chloride group (S=O and S-Cl stretches) are key diagnostic peaks.

Table 3: IR Spectroscopic Data for 4-Methylbenzenesulfonyl chloride (Isomer)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1375-1350 | Strong | Asymmetric SO₂ Stretch |

| 1180-1160 | Strong | Symmetric SO₂ Stretch |

| ~570 | Strong | S-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-methylbenzenesulfonyl chloride, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data for 4-Methylbenzenesulfonyl chloride (Isomer)

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (for ³⁵Cl isotope) |

| 192 | Low | [M+2]⁺ (for ³⁷Cl isotope) |

| 155 | High | [M-Cl]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on a general method for the synthesis of sulfonyl chlorides from S-alkyl isothiourea salts.

Materials:

-

4-Methylbenzyl halide (or sulfate)

-

Thiourea

-

Ethanol

-

Acetonitrile

-

Water

-

tert-Butyl hypochlorite

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-methylbenzyl halide (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL) is heated at reflux for 1 hour.

-

Upon reaction completion, the solvent is removed under vacuum. The residue is washed with ether (3 x 5 mL) to yield the S-(4-methylbenzyl)isothiourea salt.

-

The crude salt is transferred to a three-necked round-bottomed flask equipped with a thermometer and an addition funnel, and placed in an ice bath.

-

Water (0.45 mL) and acetonitrile (10 mL) are added to the flask.

-

A solution of tert-butyl hypochlorite (2.86 mL) in acetonitrile (5 mL) is added dropwise to the mixture under vigorous stirring, maintaining the reaction temperature between 0-20°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The solvent is removed under vacuum, and the residue is dissolved in ether (15 mL).

-

The organic phase is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate.

-

The solvent is concentrated under vacuum to yield this compound. The product can be further purified by recrystallization from a petroleum ether-ethyl acetate mixture.[2]

Spectroscopic Characterization

General Considerations:

-

Solvent Selection: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are recommended for NMR analysis.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a solution of the synthesized this compound in an appropriate deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the sample using either a KBr pellet, a thin film on a salt plate, or as a solution in a suitable solvent (e.g., CCl₄).

-

Identify the characteristic absorption bands for the sulfonyl chloride functional group.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically using a technique like electron ionization (EI) or electrospray ionization (ESI).

-

Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of sulfonyl chlorides.

Caption: Synthesis and Characterization Workflow.

This guide provides foundational information for researchers working with this compound. While direct spectroscopic data is currently limited, the provided data for its isomer offers a useful point of reference. The experimental protocols outline a clear path for its synthesis and subsequent characterization.

References

An In-depth Technical Guide to 4-Methylbenzylsulfonyl chloride: NMR Analysis, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylbenzylsulfonyl chloride, a key intermediate in organic synthesis. This document details its spectral properties, with a focus on Nuclear Magnetic Resonance (NMR) analysis, outlines a reliable synthetic protocol, and discusses its reactivity profile. Safety considerations for handling this compound are also presented.

Spectroscopic Analysis: NMR Data

Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are estimated based on the analysis of structurally similar compounds, namely benzylsulfonyl chloride and p-xylene. These estimations provide a valuable reference for the identification and characterization of the title compound.

Estimated ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit signals corresponding to the methyl, methylene, and aromatic protons.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Protons | Estimated Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~2.4 | Singlet | 3H |

| -CH₂-SO₂Cl | ~5.0 | Singlet | 2H |

| Aromatic H (ortho to -CH₃) | ~7.3 | Doublet | 2H |

| Aromatic H (ortho to -CH₂SO₂Cl) | ~7.5 | Doublet | 2H |

Estimated ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the methylene carbon, and the four unique aromatic carbons.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon | Estimated Chemical Shift (ppm) |

| -CH₃ | ~21 |

| -CH₂-SO₂Cl | ~65 |

| Aromatic C (quaternary, attached to -CH₃) | ~141 |

| Aromatic C (quaternary, attached to -CH₂SO₂Cl) | ~133 |

| Aromatic C (ortho to -CH₃) | ~130 |

| Aromatic C (ortho to -CH₂SO₂Cl) | ~131 |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the proposed assignments for the estimated ¹H and ¹³C NMR chemical shifts.

Caption: Structure of this compound with estimated NMR shifts.

Experimental Protocols

Synthesis of this compound from 4-Methylbenzylthiol

This method involves the oxidative chlorination of the corresponding thiol.

Materials:

-

4-Methylbenzylthiol

-

N-Chlorosuccinimide (NCS)

-

Hydrochloric acid (HCl), concentrated

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methylbenzylthiol (1 equivalent) in a mixture of acetonitrile and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add N-chlorosuccinimide (NCS, approximately 3-4 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition of NCS is complete, add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates a general workflow for this synthesis.

Caption: General workflow for the synthesis of a sulfonyl chloride from a thiol.

Reactivity and Chemical Pathways

This compound is a reactive electrophile, and its chemistry is dominated by nucleophilic substitution at the sulfonyl group.

Reactions with Nucleophiles

The sulfonyl chloride moiety is an excellent leaving group, making the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

-

Amines: Primary and secondary amines react readily with this compound to form stable sulfonamides.[1][2] This is a widely used reaction in medicinal chemistry for the synthesis of biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Alcohols: In the presence of a base, alcohols react to form sulfonate esters.

-

Water: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.

The general signaling pathway for the reaction with a primary amine is depicted below.

Caption: Reaction pathway of this compound with a primary amine.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes severe skin burns and eye damage and may cause respiratory irritation.[3]

-

Handling: Use only under a chemical fume hood.[3] Wear personal protective equipment, including gloves, protective clothing, eye protection, and a face shield.[3] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[3] Do not allow contact with water, as it reacts to liberate toxic gas.[3]

-

Storage: Store in a corrosives area, away from water or moist air.[3] Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere.[3]

-

Incompatible Materials: Strong oxidizing agents, water, strong acids, strong bases, alcohols, and amines.[3]

References

A-Z Guide to Mass Spectrometry of 4-Methylbenzylsulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mass spectrometric behavior of 4-Methylbenzylsulfonyl chloride (CAS 51419-59-1), a key reagent in organic synthesis. As a Senior Application Scientist, the goal of this document is to move beyond mere spectral interpretation and delve into the causal mechanisms that dictate the compound's fragmentation. Understanding these pathways is critical for unambiguous compound identification, reaction monitoring, and impurity profiling in drug development and chemical research.

A crucial point of clarification: this compound (C₈H₉ClO₂S) is structurally distinct from its isomer, 4-methylbenzenesulfonyl chloride (tosyl chloride, C₇H₇ClO₂S).[1][2] The presence of a methylene (-CH₂) linker between the aromatic ring and the sulfonyl chloride moiety in this compound fundamentally alters its fragmentation pattern, making a dedicated analysis essential.

Foundational Analysis: Molecular Structure and Ionization

To predict and interpret a mass spectrum, one must begin with the molecule's structure and the ionization process.

Molecular Structure:

-

Chemical Formula: C₈H₉ClO₂S

-

Molecular Weight: 204.67 g/mol

-

Key Structural Features: The molecule contains a 4-methylphenyl (p-tolyl) group connected via a methylene bridge to a sulfonyl chloride functional group. The most labile bonds susceptible to cleavage under energetic conditions are the C-S bond between the benzyl and sulfonyl groups and the S-Cl bond.

Ionization Methodology: Electron Ionization (EI)

For a volatile, thermally stable compound like this compound, gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization (EI) is the standard analytical approach. In the EI source, the molecule is bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a positively charged radical ion known as the molecular ion (M•⁺).[3]

M (C₈H₉ClO₂S) + e⁻ → M•⁺ ([C₈H₉ClO₂S]•⁺) + 2e⁻

This molecular ion is energetically unstable and rapidly undergoes a series of predictable bond cleavages, or fragmentations, to yield smaller, more stable charged ions. It is these fragment ions that are detected and form the mass spectrum.

The Core of the Matter: Predicted EI Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the relative stability of the potential products. The pathways detailed below represent the most mechanistically favored fragmentation routes.

Pathway A: Dominant α-Cleavage (C-S Bond Scission)

The most significant fragmentation pathway involves the cleavage of the benzylic C-S bond. This is mechanistically driven by the exceptional stability of the resulting 4-methylbenzyl cation.

-

The molecular ion [CH₃C₆H₄CH₂SO₂Cl]•⁺ undergoes heterolytic cleavage of the C-S bond.

-

This cleavage results in two primary fragments: a neutral SO₂Cl radical and the 4-methylbenzyl cation.

-

The 4-methylbenzyl cation ([C₈H₉]⁺) has an m/z of 105. This cation readily rearranges into the highly stable 4-methyltropylium ion, an aromatic seven-membered ring system. Due to this profound stability, the m/z 105 ion is predicted to be the base peak (the most intense peak) in the spectrum.

This fragmentation can also proceed to form the [SO₂Cl]⁺ ion, though this is typically less favored than the formation of the highly stable carbocation. The [SO₂Cl]⁺ ion would present with a characteristic isotopic pattern at m/z 99 (for ³⁵Cl) and m/z 101 (for ³⁷Cl) in an approximate 3:1 ratio.

Pathway B: S-Cl Bond Cleavage and Subsequent SO₂ Elimination

A secondary, yet significant, pathway begins with the cleavage of the weaker S-Cl bond.

-

The molecular ion loses a chlorine radical (•Cl) to form the [M - Cl]⁺ acylium-type ion, [CH₃C₆H₄CH₂SO₂]⁺, at m/z 169.

-

This fragment is unstable and readily expels a neutral molecule of sulfur dioxide (SO₂), a mass loss of 64 Da. The elimination of SO₂ from organosulfur compounds is a well-documented and common fragmentation process in mass spectrometry.[4][5][6]

-

The loss of SO₂ from the m/z 169 fragment also leads to the formation of the highly stable 4-methylbenzyl cation at m/z 105 . This provides a secondary mechanistic route to the base peak, further cementing its high relative abundance.

At a Glance: Summary of Key Diagnostic Fragments

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Ion Formula | Proposed Structure / Name | Mechanistic Origin | Predicted Relative Intensity |

| 204 / 206 | [C₈H₉ClO₂S]•⁺ | Molecular Ion | Electron Ionization | Low to Absent |

| 169 | [C₈H₉O₂S]⁺ | [M - Cl]⁺ | Pathway B: Initial S-Cl bond cleavage | Low |

| 105 | [C₈H₉]⁺ | 4-Methyltropylium Ion | Pathway A (Primary) & Pathway B (Secondary) | Very High (Base Peak) |

| 99 / 101 | [SO₂Cl]⁺ | Sulfonyl Chloride Cation | Pathway A: C-S bond cleavage | Low to Medium |

| 79 | [C₆H₇]⁺ | Further fragmentation of m/z 105 (loss of C₂H₂) | Low | |

| 64 | [SO₂]•⁺ | Sulfur Dioxide Radical Cation | Direct ionization of neutral SO₂ fragment | Low |

Visualizing the Fragmentation Cascade

The logical flow of fragmentation from the molecular ion to the stable base peak can be visualized using a fragmentation diagram.

Caption: Predicted EI fragmentation pathways of this compound.

Field-Proven Methodology: Experimental Protocol for GC-MS Analysis

This section provides a standardized, self-validating protocol for the analysis of this compound.

Objective: To obtain a clean, reproducible EI mass spectrum for compound identification and purity assessment.

1. Sample Preparation:

- Accurately weigh approximately 1-2 mg of the this compound sample.

- Dissolve the sample in 1 mL of a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate. Ensure the solvent does not co-elute with the analyte.

- Vortex the solution until the sample is fully dissolved, yielding a concentration of ~1-2 mg/mL.

- If necessary, perform a serial dilution to achieve a final concentration of ~10-100 µg/mL for injection.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

- Injector Temperature: 250 °C.

- Carrier Gas: Helium, with a constant flow rate of 1.0-1.2 mL/min.

- GC Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms.

- Oven Temperature Program:

- Initial Temperature: 100 °C, hold for 1 minute.

- Ramp: Increase temperature at 15 °C/min to 280 °C.

- Final Hold: Hold at 280 °C for 5 minutes.

- Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Mass Scan Range: 40 - 450 amu (to ensure capture of all relevant fragments and potential impurities).

- Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high-volume solvent peak from saturating the detector.

4. Data Analysis:

- Integrate the chromatographic peak corresponding to this compound.

- Generate the background-subtracted mass spectrum.

- Identify the molecular ion (if present) and the key diagnostic fragment ions (m/z 169, 105, 99/101) as detailed in this guide.

- Confirm the isotopic pattern for any chlorine-containing fragments.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process dominated by the formation of the highly stable 4-methyltropylium ion at m/z 105. This ion, formed via two distinct mechanistic pathways, serves as the most reliable diagnostic peak for the identification of the compound's core structure. A thorough understanding of these fragmentation routes, as outlined in this guide, empowers researchers to confidently identify this molecule, distinguish it from its isomers, and ensure the integrity of their synthetic workflows.

References

- 1. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aaqr.org [aaqr.org]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylbenzylsulfonyl chloride IR spectrum analysis

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Methylbenzylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₈H₉ClO₂S). It details the characteristic vibrational frequencies associated with its functional groups, offers detailed experimental protocols for sample analysis, and presents a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Functional Groups

This compound is a chemical compound with the linear formula H₃CC₆H₄CH₂SO₂Cl. It is a solid at room temperature with a melting point of 76-80 °C. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:

-

Aromatic ring (para-disubstituted benzene)

-

Methyl group (-CH₃) attached to the aromatic ring

-

Methylene group (-CH₂-) bridging the aromatic ring and the sulfonyl chloride group

-

Sulfonyl chloride group (-SO₂Cl)

Predicted Infrared (IR) Absorption Data

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups. The precise position and intensity of these peaks can vary slightly depending on the sample preparation method and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H | Stretch |